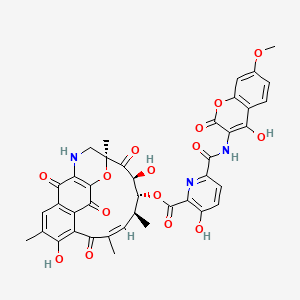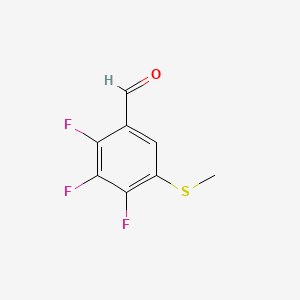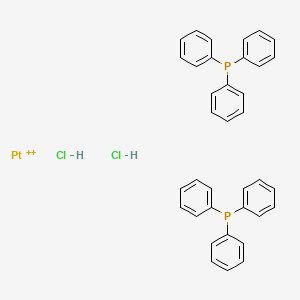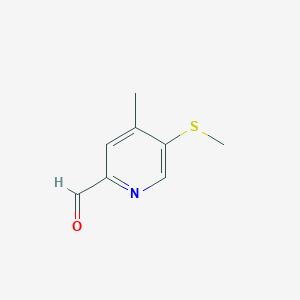
4-Methyl-5-(methylthio)picolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-(methylthio)picolinaldehyde is an organic compound that belongs to the class of picolinaldehydes It is characterized by a methyl group at the 4th position and a methylthio group at the 5th position of the pyridine ring, with an aldehyde functional group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(methylthio)picolinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-5-(methylthio)pyridine with an appropriate aldehyde precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that utilize efficient and cost-effective methods. These methods often include the use of continuous flow reactors, optimized reaction conditions, and advanced purification techniques to ensure the compound is produced in large quantities with consistent quality.
化学反応の分析
Types of Reactions
4-Methyl-5-(methylthio)picolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylthio group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 4-Methyl-5-(methylthio)picolinic acid.
Reduction: 4-Methyl-5-(methylthio)picolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Methyl-5-(methylthio)picolinaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methyl-5-(methylthio)picolinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylthio group may also contribute to the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
Picolinaldehyde: Lacks the methyl and methylthio substituents.
4-Methylpicolinaldehyde: Lacks the methylthio substituent.
5-Methylthio-2-picolinaldehyde: Lacks the methyl substituent.
Uniqueness
4-Methyl-5-(methylthio)picolinaldehyde is unique due to the presence of both the methyl and methylthio groups, which can influence its chemical reactivity and potential applications. The combination of these substituents with the aldehyde group provides a versatile scaffold for further chemical modifications and applications in various fields.
特性
分子式 |
C8H9NOS |
|---|---|
分子量 |
167.23 g/mol |
IUPAC名 |
4-methyl-5-methylsulfanylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H9NOS/c1-6-3-7(5-10)9-4-8(6)11-2/h3-5H,1-2H3 |
InChIキー |
JZJRMKMLBDICCG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1SC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


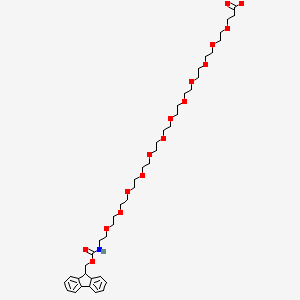
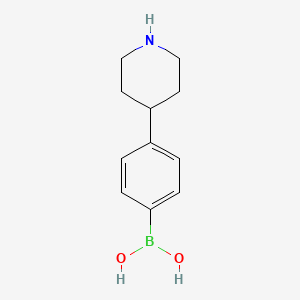
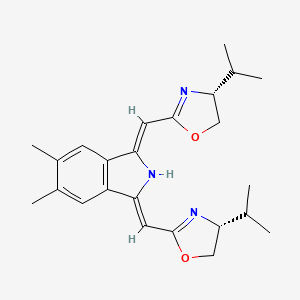
![1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14759946.png)
![5,7-dihydroxy-2-[4-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-6-yl]oxy]phenyl]-6-methylchromen-4-one](/img/structure/B14759950.png)
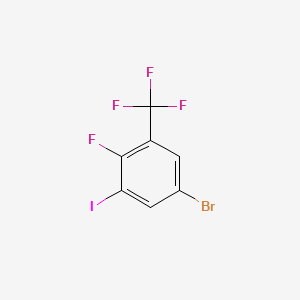

![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)
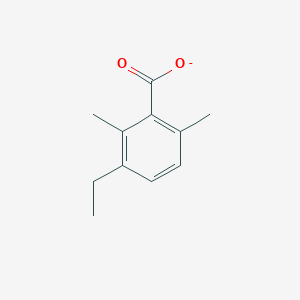
![14H-Dibenzo[a,j]xanthene](/img/structure/B14759983.png)
![5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxidanylidene-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxidanylidene-6-[4-(phenylmethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B14759991.png)
